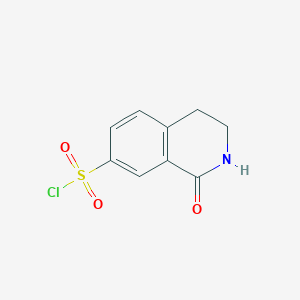![molecular formula C9H12ClN3O B2738217 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide CAS No. 2411183-66-7](/img/structure/B2738217.png)
2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide, also known as CP-31398, is a small molecular compound that has been extensively studied for its potential therapeutic applications. CP-31398 is a derivative of the anti-inflammatory drug, ibuprofen, and has been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide involves the activation of the p53 protein, which plays a crucial role in regulating cell growth and preventing the formation of tumors. 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide binds to the DNA-binding domain of p53, stabilizing the protein and increasing its transcriptional activity. This leads to the upregulation of genes that are involved in cell cycle arrest, DNA repair, and apoptosis, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of p53 protein in cancer cells, leading to the induction of apoptosis. 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide has also been shown to inhibit the activity of enzymes that are required for cell proliferation, leading to the inhibition of cancer cell growth. Additionally, 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide in lab experiments is its specificity for p53. 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide has been shown to selectively activate p53 without affecting other proteins, making it a valuable tool for studying the role of p53 in cancer biology. However, one of the limitations of using 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for the study of 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide. One potential direction is the development of more potent derivatives of 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide that can be used in cancer therapy. Another direction is the investigation of the potential applications of 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide in the treatment of inflammatory diseases. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer properties of 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide and to identify potential biomarkers that can be used to predict response to treatment.
Méthodes De Synthèse
2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide can be synthesized using a multi-step synthetic process. The first step involves the reaction between 2-chloroethylamine hydrochloride and pyrazine to form 2-chloro-N-(pyrazin-2-yl)ethanamine. This intermediate is then reacted with (R)-3-hydroxybutyric acid to form 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide.
Applications De Recherche Scientifique
2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide has been extensively studied in scientific research for its potential applications in cancer therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the tumor suppressor protein, p53. 2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide has also been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are required for cell proliferation.
Propriétés
IUPAC Name |
2-chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(10)9(14)13-7(2)8-5-11-3-4-12-8/h3-7H,1-2H3,(H,13,14)/t6?,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCUYKCQYYCAD-COBSHVIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

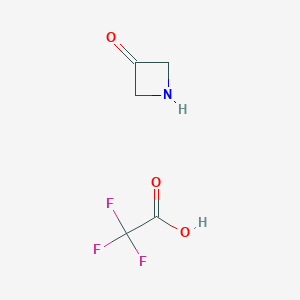
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2738136.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2738137.png)
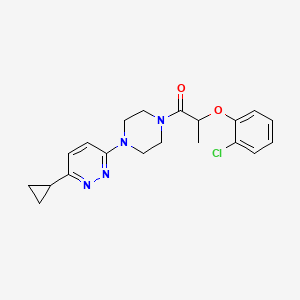
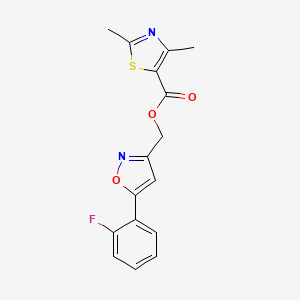
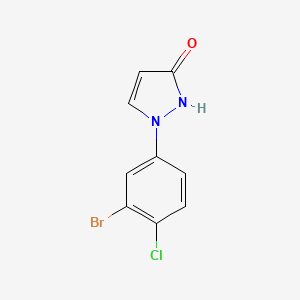
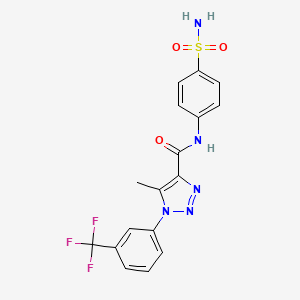
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2738148.png)
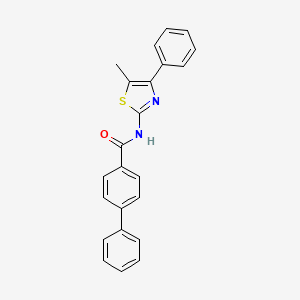
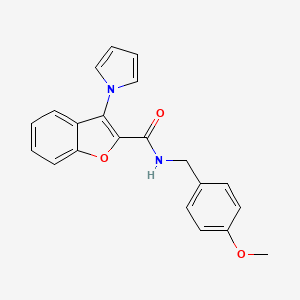
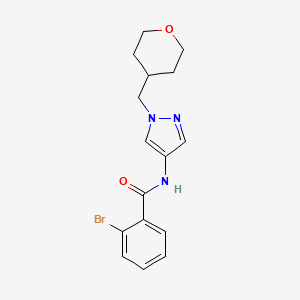
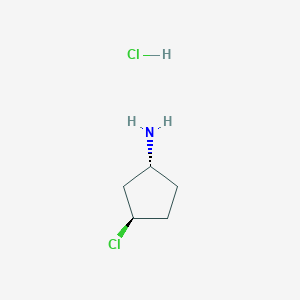
![2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B2738153.png)
